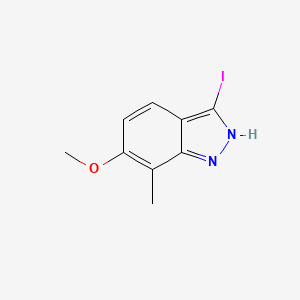![molecular formula C8H7N3O3 B3219018 4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-57-8](/img/structure/B3219018.png)
4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine
描述
4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its fused pyrrole and pyridine rings, with a methoxy group at the 4-position and a nitro group at the 3-position. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-methoxy-1H-pyrrolo[2,3-b]pyridine using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 3-position . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 4-methoxy-3-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
科学研究应用
4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Research: The compound is used to investigate cellular pathways and mechanisms due to its ability to modulate specific protein functions.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the role of specific proteins in disease processes.
作用机制
The mechanism of action of 4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition can induce apoptosis and reduce the migration and invasion of cancer cells.
相似化合物的比较
Similar Compounds
4-methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group, which affects its solubility and reactivity.
4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Substitutes the methoxy group with a chloro group, altering its chemical properties and biological activity.
Uniqueness
4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets and provides versatility in chemical modifications for drug development.
属性
IUPAC Name |
4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-6-2-3-9-8-7(6)5(4-10-8)11(12)13/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCOJCRBLVDHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218949.png)
![4-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3218962.png)
![7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3218969.png)
![3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218972.png)
![3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3218980.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3218986.png)
![7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3218988.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3218998.png)

![7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3219010.png)
![4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219024.png)
![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3219034.png)
![3-chloro-6-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219054.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219061.png)
